Differential Glucuronidation Kinetics of 2,5-Diisopropylphenol vs. Propofol (2,6-Diisopropylphenol) in Human Liver Microsomes
In a direct comparative in vitro study using human liver microsomes, 2,5-diisopropylphenol exhibited a significantly lower rate of glucuronidation compared to its 2,6-isomer, propofol [1]. This indicates that the positional isomerism from 2,6- to 2,5-substitution results in a distinct metabolic profile, with the 2,5-isomer being metabolized more slowly via this primary conjugation pathway.
| Evidence Dimension | Glucuronidation rate |
|---|---|
| Target Compound Data | Glucuronidated at a lower rate in human microsomes. |
| Comparator Or Baseline | Propofol (2,6-diisopropylphenol) |
| Quantified Difference | Lower glucuronidation rate for the 2,5-isomer. |
| Conditions | In vitro assay using human liver microsomes. |
Why This Matters
This metabolic difference makes 2,5-diisopropylphenol a valuable tool for studying the structure-activity relationships of UGT enzymes and for modeling alternative metabolic fates of alkylphenols, which is crucial in drug design and toxicology studies.
- [1] Shimizu M, Matsumoto Y, Tatsuno M, Fukuoka M. Glucuronidation of propofol and its analogs by human and rat liver microsomes. Biol Pharm Bull. 2003 Feb;26(2):216-9. doi: 10.1248/bpb.26.216. View Source
